molecular formula C6H12O3 B1340074 2-Ethoxy-2-methylpropanoic acid CAS No. 15001-71-5

2-Ethoxy-2-methylpropanoic acid

Cat. No. B1340074
CAS RN: 15001-71-5
M. Wt: 132.16 g/mol
InChI Key: ZCGZOPIPEZCKKQ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylpropanoic acid is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-2-methylpropanoic acid consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H12O3/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) .


Physical And Chemical Properties Analysis

2-Ethoxy-2-methylpropanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 222.3±13.0 °C at 760 mmHg, and a flash point of 88.5±13.3 °C . It also has a molar refractivity of 33.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 128.6±3.0 cm3 .

Scientific Research Applications

  • Catalysis in Etherification Processes : EMPA is used in the liquid-phase synthesis of ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE). Studies have shown that the catalytic activity in these processes is influenced by the morphological properties of acidic ion-exchange resins. This catalytic activity has been observed to vary with different types of resins, indicating the significance of resin properties in etherification rates (Soto et al., 2018).

  • Thermodynamic Analysis : EMPA is a key component in the study of thermodynamic properties of etherification reactions. Research has explored the chemical equilibrium in the synthesis of ETBE by reacting isobutene with ethanol, using various ion exchange resins as catalysts. This research helps in understanding the thermodynamic properties such as enthalpy and entropy changes in these reactions (Badia et al., 2016).

  • Thermal Diffusivity Measurements : The thermal diffusivities of EMPA have been measured over a range of temperatures and pressures. This research is crucial in understanding the thermal behavior of EMPA under different conditions, which is important for its applications in various industrial processes (Zhang et al., 2017).

  • Synthetic Chemistry : EMPA is used in the synthesis of various compounds. For instance, an efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid was reported, highlighting the importance of EMPA in organic synthesis and the development of new synthetic routes (Ragan et al., 2010).

  • Fuel Additives Production : EMPA is used in the production of fuel additives such as ethyl-t-butyl ether (ETBE). Studies have focused on the simulation and optimization of ETBE production technologies, considering factors like profitability and safety (Mikus et al., 2013).

  • Atmospheric Chemistry : Research on the atmospheric oxidation of ethers like ETBE, which involves EMPA, helps in understanding their reactivity and impact in urban atmospheres. This is crucial for assessing the environmental implications of using such compounds (Wallington & Japar, 1991).

properties

IUPAC Name

2-ethoxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGZOPIPEZCKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560602
Record name 2-Ethoxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-2-methylpropanoic acid

CAS RN

15001-71-5
Record name 2-Ethoxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-2-methylpropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 2-ethoxy-2-methylpropanoate (1.6 g, 10.95 mmol) in MeOH (14 mL) was treated drop-wise with a solution of KOH (1.228 g, 21.89 mmol) in water (7 mL) and stirred at RT overnight. The mixture was treated with water, washed with Et2O (2×) and the aqueous layer was acidified to pH 2 with 2M HCl. The mixture was extracted with EtOAc (4×) and the combined organics were dried over MgSO4 and concentrated to dryness to afford 2-ethoxy-2-methylpropanoic acid (1.1 g, 76%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 12.42 (s, 1H), 3.34 (q, J=7.0 Hz, 2H), 1.28 (s, 6H), 1.06 (t, J=7.0 Hz, 3H).
Name
methyl 2-ethoxy-2-methylpropanoate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.228 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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